Cas no 1313738-71-4 (pyrrolo[1,2-b]pyridazin-4-amine)

Pyrrolo[1,2-b]pyridazin-4-amine is a heterocyclic amine compound featuring a fused pyrrole-pyridazine core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a versatile pharmacophore, enabling interactions with various biological targets. The presence of the amine group at the 4-position enhances its utility as a synthetic intermediate, allowing for further functionalization through alkylation, acylation, or cross-coupling reactions. Its rigid bicyclic framework contributes to improved binding affinity and selectivity in drug discovery applications. The compound's stability and solubility profile make it suitable for exploratory research in kinase inhibitors, CNS-active agents, and other therapeutic areas. Its synthetic accessibility further supports scalable development.
pyrrolo[1,2-b]pyridazin-4-amine structure
1313738-71-4 structure
Product name:pyrrolo[1,2-b]pyridazin-4-amine
CAS No:1313738-71-4
MF:C7H7N3
Molecular Weight:133.151
MDL:MFCD19443968
CID:4456980
PubChem ID:57416913

pyrrolo[1,2-b]pyridazin-4-amine 化学的及び物理的性質

名前と識別子

    • Pyrrolo[1,2-b]pyridazin-4-ylamine
    • pyrrolo[1,2-b]pyridazin-4-amine
    • P12640
    • AKOS015949496
    • MFCD19443968
    • PB18284
    • DTXSID801303407
    • Pyrrolo[1,2-b]pyridazin-4...
    • 1313738-71-4
    • SY234085
    • AS-51420
    • CS-0048720
    • Pyrrolo[1,2-b]pyridazin-4-ylaMine
    • MDL: MFCD19443968
    • インチ: InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2
    • InChIKey: RZDNUSWOUZKGEC-UHFFFAOYSA-N
    • SMILES: NC1=CC=NN2C=CC=C12

計算された属性

  • 精确分子量: 133.063997236g/mol
  • 同位素质量: 133.063997236g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.3Ų
  • XLogP3: 0.4

pyrrolo[1,2-b]pyridazin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
D499867-1G
pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 97%
1g
$1550 2025-02-18
eNovation Chemicals LLC
D499867-250MG
pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 97%
250mg
$620 2024-07-21
Chemenu
CM106468-1g
Pyrrolo[1,2-b]pyridazin-4-ylaMine
1313738-71-4 95%+
1g
$1152 2022-06-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW2011002-250MG
pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 97%
250MG
¥ 3,306.00 2023-04-03
eNovation Chemicals LLC
D499867-100mg
pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 97%
100mg
$370 2024-07-21
Enamine
BBV-39710815-1.0g
pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 95%
1.0g
$0.0 2023-01-15
1PlusChem
1P000WHO-500mg
Pyrrolo[1,2-b]pyridazin-4-amine
1313738-71-4 95%
500mg
$921.00 2025-02-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Y60317-250mg
Pyrrolo[1,2-b]pyridazin-4...
1313738-71-4 95%
250mg
¥7630.00 2023-09-15
abcr
AB485455-250mg
Pyrrolo[1,2-b]pyridazin-4-ylamine; .
1313738-71-4
250mg
€972.50 2025-02-15
A2B Chem LLC
AA41308-250mg
Pyrrolo[1,2-b]pyridazin-4-ylamine
1313738-71-4 95%
250mg
$547.00 2024-04-20

pyrrolo[1,2-b]pyridazin-4-amine 関連文献

pyrrolo[1,2-b]pyridazin-4-amineに関する追加情報

Recent Advances in Pyrrolo[1,2-b]pyridazin-4-amine (CAS: 1313738-71-4) Research: A Comprehensive Review

Pyrrolo[1,2-b]pyridazin-4-amine (CAS: 1313738-71-4) has emerged as a promising scaffold in medicinal chemistry due to its unique structural features and versatile pharmacological properties. Recent studies have highlighted its potential as a key building block for the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. This research brief aims to provide an in-depth analysis of the latest advancements in the synthesis, characterization, and biological evaluation of pyrrolo[1,2-b]pyridazin-4-amine derivatives, with a particular focus on their mechanism of action and therapeutic applications.

The synthesis of pyrrolo[1,2-b]pyridazin-4-amine derivatives has been a subject of intense research, with several innovative methodologies reported in the past year. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient one-pot synthesis of pyrrolo[1,2-b]pyridazin-4-amine derivatives using a copper-catalyzed cyclization reaction, achieving high yields and excellent regioselectivity. This method offers a significant improvement over traditional approaches, which often suffer from low yields and complex purification steps. Furthermore, the structural diversity of these derivatives has been expanded through the introduction of various substituents at the 2-, 3-, and 6-positions of the pyrrolo[1,2-b]pyridazine core, enabling the fine-tuning of their pharmacological properties.

In terms of biological activity, pyrrolo[1,2-b]pyridazin-4-amine derivatives have shown remarkable potential as kinase inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported the discovery of a series of pyrrolo[1,2-b]pyridazin-4-amine-based compounds with potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These compounds exhibited nanomolar IC50 values and demonstrated significant anti-proliferative effects in cancer cell lines, including breast and lung cancer. The study also provided insights into the binding mode of these inhibitors through molecular docking and X-ray crystallography, revealing key interactions with the ATP-binding pocket of the kinases.

Beyond oncology, pyrrolo[1,2-b]pyridazin-4-amine derivatives have also been explored for their anti-inflammatory and antimicrobial properties. A study published in European Journal of Medicinal Chemistry (2023) identified several derivatives with potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential utility in treating inflammatory diseases like rheumatoid arthritis. Additionally, some derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA and ESBL-producing E. coli. These findings underscore the versatility of the pyrrolo[1,2-b]pyridazin-4-amine scaffold in drug discovery.

In conclusion, the recent advancements in the synthesis and biological evaluation of pyrrolo[1,2-b]pyridazin-4-amine derivatives highlight their significant potential as therapeutic agents across multiple disease areas. The development of novel synthetic methodologies and the elucidation of their mechanism of action have paved the way for further optimization and clinical translation. Future research should focus on addressing the challenges associated with pharmacokinetic properties and toxicity profiles to accelerate the development of these compounds into viable drug candidates.

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